N-benzyl-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3S2/c17-12-6-7-13-14(8-12)25(22,23)20-16(19-13)24-10-15(21)18-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORXVGOZANRCMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium hydroxide, potassium cyanide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-benzyl-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its antihypertensive, antidiabetic, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their distinguishing features:
*Calculated based on molecular formula.
Key Observations:
- Fluorine vs.
- Benzothiadiazine Core: Compounds with this core (e.g., ) exhibit higher metabolic stability due to the electron-withdrawing sulfone group, unlike phenoxyacetamide analogs (e.g., ) prone to oxidative degradation.
- Sulfanyl Linker : The -S- group in the target compound and may facilitate disulfide bond formation with cysteine residues in target proteins, a feature absent in ether-linked analogs .
Antimicrobial Activity:
- Triazole-Sulfanyl Acetamides : Analogs like 2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(2-iodophenyl)acetamide (MIC ~8 µg/mL against E. coli) highlight the role of iodinated aryl groups in enhancing antibacterial potency . The target compound’s fluorine and benzothiadiazine core may offer broader-spectrum activity due to improved membrane penetration.
Enzyme Targeting:
- Aldose Reductase Inhibition : (Z)-N-benzyl-2-{2,4-dioxo-5-(4-prop-2-yl-1-yloxyl)benzylidene)thiazolin-3-yl)}acetamide (SE415) demonstrated preferential solvation in PEG-water mixtures, suggesting solubility-driven efficacy . The target compound’s fluorinated benzothiadiazine may improve aqueous solubility compared to SE415’s hydrophobic thiazoline ring.
Orco Agonists:
- VUAA-1 and OLC-12: These triazole-containing acetamides act as insect olfactory receptor agonists .
Crystallographic and Computational Insights
- Crystal Packing : Analogs like N-cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide form hydrogen-bonded chains via N–H···O interactions , a feature likely conserved in the target compound, influencing solid-state stability and dissolution rates.
- SHELX Refinement : Structural data for analogs (e.g., ) were refined using SHELXL, ensuring high accuracy in bond-length and angle measurements critical for structure-activity relationship (SAR) studies .
Biological Activity
N-benzyl-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a compound that belongs to the class of benzothiadiazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological assays, and relevant case studies.
Molecular Structure
- IUPAC Name : N-benzyl-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
- Molecular Formula : C23H23FN4O6S2
- Molecular Weight : 534.6 g/mol
Structural Features
The compound features a benzothiadiazine core with a fluoro substituent and a sulfanyl group linked to an acetamide moiety. This unique structure contributes to its biological activity.
Anticonvulsant Activity
Research has indicated that derivatives of N-benzyl-2-acetamidoacetamides exhibit significant anticonvulsant properties. A study demonstrated that specific structural modifications enhance this activity. For instance, the introduction of heteroatoms at certain positions led to compounds with potent anticonvulsant effects in animal models. The ED50 values for some derivatives were comparable to established anticonvulsants like phenytoin .
Antimicrobial and Antiparasitic Effects
Compounds similar to N-benzyl-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide have shown antimicrobial properties against various pathogens. The benzothiadiazine scaffold is known for its broad-spectrum activity against bacteria and protozoa.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated that certain concentrations could inhibit cell proliferation significantly, suggesting potential as an anticancer agent.
Study 1: Anticonvulsant Efficacy
A study involving the synthesis of various derivatives of N-benzyl-2-acetamidoacetamides found that specific modifications led to enhanced anticonvulsant activity. The most effective compound exhibited an ED50 value of 4.5 mg/kg in mice, indicating strong potential for further development .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of benzothiadiazine derivatives. The study reported that compounds with similar structural features demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, as well as protozoan parasites.
Synthesis Methods
The synthesis of N-benzyl-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide typically involves:
- Starting Materials : Benzylamine and 7-fluoro-benzothiadiazine.
- Reaction Conditions : The reaction is conducted under inert conditions with moderate heating.
- Purification : Final products are purified using chromatography techniques.
Q & A
Q. Basic
- Step 1 : Monitor benzothiadiazine intermediate purity via TLC (Rf = 0.5 in EtOAc/hexane 1:1).
- Step 2 : Use HPLC (C18 column, 70:30 MeOH/H₂O) to confirm <0.5% residual starting material.
- Final : Elemental analysis (C, H, N ±0.3%) and HRMS (Δ ≤ 2 ppm) ensure stoichiometric consistency .
How can researchers address low aqueous solubility in formulation development?
Advanced
Solubility (<10 µg/mL in PBS) is a common limitation. Strategies:
- Co-solvents : Use β-cyclodextrin (20% w/v) to increase solubility 5-fold via host-guest inclusion.
- Nanoparticles : Encapsulate in PLGA (50:50) nanoparticles (150–200 nm) for sustained release (24–48 hrs).
- Salt formation : Prepare hydrochloride salt (pKa ~3.5) for pH-dependent solubility in GI models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
